molecular formula C12H12N2O6 B8332510 4-ethoxycarbonylmethyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one

4-ethoxycarbonylmethyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B8332510
M. Wt: 280.23 g/mol
InChI Key: CDTUNKOAMLIHBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxycarbonylmethyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one is a useful research compound. Its molecular formula is C12H12N2O6 and its molecular weight is 280.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H12N2O6

Molecular Weight

280.23 g/mol

IUPAC Name

ethyl 2-(7-nitro-3-oxo-1,4-benzoxazin-4-yl)acetate

InChI

InChI=1S/C12H12N2O6/c1-2-19-12(16)6-13-9-4-3-8(14(17)18)5-10(9)20-7-11(13)15/h3-5H,2,6-7H2,1H3

InChI Key

CDTUNKOAMLIHBX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=O)COC2=C1C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Ethyl bromoacetate (18.4 g) was added dropwise at a temperature of 30° C. to 40° C. to a mixture of 7-nitro-2H-1,4-benzoxazin-3(4H)-one (19.4 g), potassium carbonate (15.2 g) and acetonitrile (100 ml), the mixture was refluxed under heating for 3 hours. When the reaction was completed, the liquor was filtered, the filtrate was distilled. Recrystallization of the resulting solid from toluene-hexane gave the desired 4-ethoxycarbonylmethyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one (20 g). mp. 120.5°-121.5° C.
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18.4 g
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19.4 g
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15.2 g
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100 mL
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Synthesis routes and methods III

Procedure details

Ethyl bromoacetate (92 g) was added dropwise at a temperature of 50° C. to 60° C. to a mixture of 2-amino-5-nitrophenol (38.5 g), potassium carbonate (106.4 g) and N,N-dimethylformamide (100 ml). After the mixture was stirred at a temperature of 100° C. to 110° C. for 6 hours, it was cooled and poured into ice-cold water (500 g). The liquor was extracted twice with toluene (300 ml), both portions of the extraction liquor were combined and washed with water, an aqueous solution of 5% potassium hydroxide, and water, in that order, and dried with anhydrous sodium sulfate, then the solvent was distilled off. Recrystallization of the residue from toluene-hexane gave the desired 4-ethoxycarbonylmethyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one (30 g). When the mother liquor was distilled and recrystallized from ethanol, additional 1.3 g of the desired compound was produced. mp. 120.5°-121.5° C.
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92 g
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38.5 g
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106.4 g
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100 mL
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500 g
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